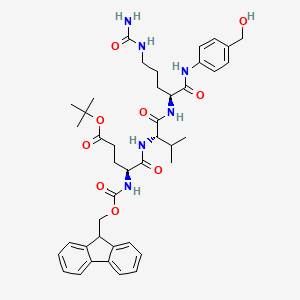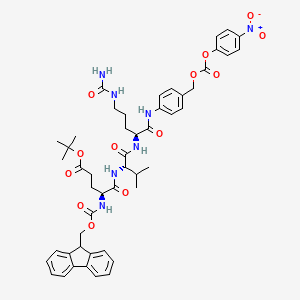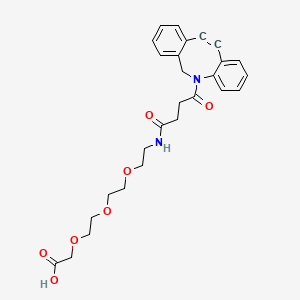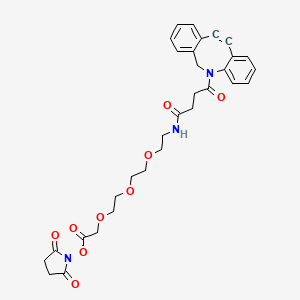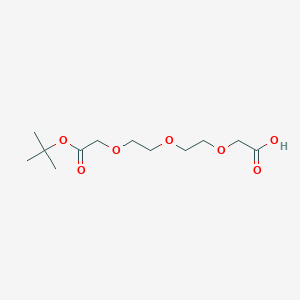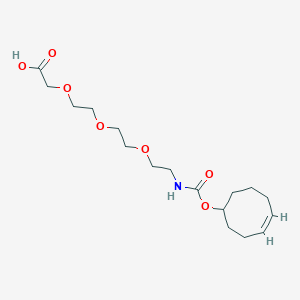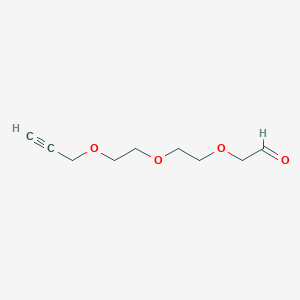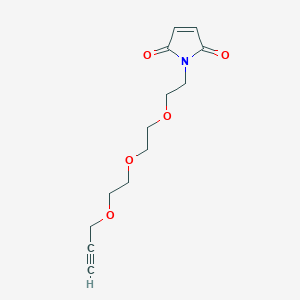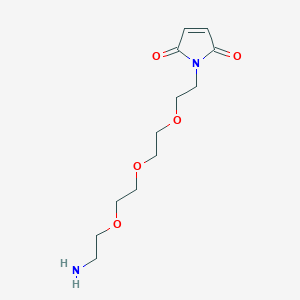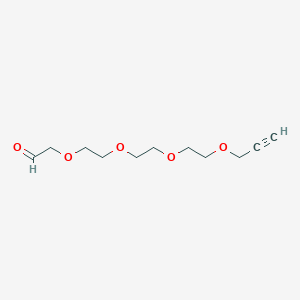
Ald-CH2-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-CH2-PEG4-propargyl: is a polyethylene glycol derivative featuring an aldehyde group and a propargyl group. This compound is designed for use in bioconjugation and chemical biology. The aldehyde group can react with amine-containing molecules or hydrazides to form stable linkages, while the propargyl group offers the potential for further conjugation with azide-containing molecules through click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-CH2-PEG4-propargyl typically involves the modification of polyethylene glycol with an aldehyde group at one end and a propargyl group at the other.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in Ald-CH2-PEG4-propargyl can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, particularly in the presence of azide-containing molecules through click chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the propargyl group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Triazole derivatives formed through click chemistry.
Scientific Research Applications
Ald-CH2-PEG4-propargyl is widely used in various scientific research fields due to its versatile functional groups :
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG4-propargyl involves the formation of stable linkages between the aldehyde group and amine-containing molecules or hydrazides. The propargyl group enables further conjugation with azide-containing molecules through click chemistry, facilitating the creation of complex bioconjugates and functional materials .
Comparison with Similar Compounds
- Ald-CH2-PEG4-azide
- Ald-CH2-PEG4-NHS ester
- Ald-CH2-PEG4-thiol
Uniqueness: Ald-CH2-PEG4-propargyl is unique due to its combination of an aldehyde group and a propargyl group, which allows for versatile bioconjugation and click chemistry applications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and bioconjugates .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGUKLANHWVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
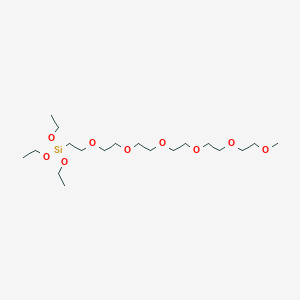
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
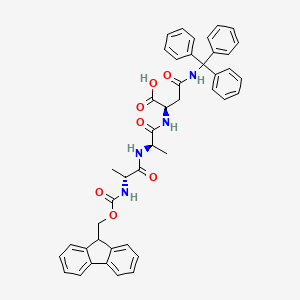
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
